Licorisoflavan A

Description

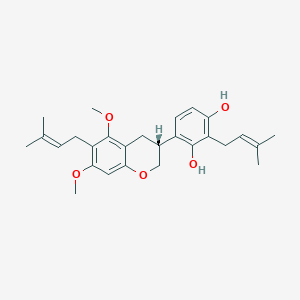

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAAEAXMNLVRCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156136 | |

| Record name | 5-O-Methyllicoricidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129314-37-0 | |

| Record name | Licorisoflavan A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129314-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methyllicoricidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methyllicoricidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORISOFLAVAN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW8U2YD8JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate biosynthetic journey of Licorisoflavan A in Licorice Root: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Licorisoflavan A, a prenylated isoflavan found in the roots of licorice (Glycyrrhiza species). Drawing upon the latest research in flavonoid biosynthesis, this document outlines the precursor molecules, key enzymatic steps, and regulatory mechanisms involved in its formation. Detailed experimental protocols for the characterization of key enzymes are also provided, alongside a quantitative overview of related flavonoid concentrations in licorice root.

The Biosynthetic Pathway of this compound: From Phenylalanine to a Bioactive Isoflavan

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. The pathway involves a series of enzymatic reactions, including condensation, cyclization, reduction, methylation, and prenylation, to construct the characteristic isoflavan skeleton with its specific decorations. While the complete pathway has been elucidated for the structurally similar isoflavan glabridin, the specific enzymes for this compound are inferred based on this and other related research.

The proposed biosynthetic pathway for this compound is as follows:

-

General Phenylpropanoid Pathway: The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

-

-

Flavonoid and Isoflavonoid Core Biosynthesis: 4-coumaroyl-CoA then enters the flavonoid biosynthetic pathway.

-

Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.

-

Isoflavone synthase (IFS) , a key enzyme in the isoflavonoid branch, catalyzes a 2,3-aryl migration and hydroxylation of (2S)-naringenin to yield 2-hydroxyisoflavanone.

-

2-hydroxyisoflavanone dehydratase (HID) then dehydrates 2-hydroxyisoflavanone to form the isoflavone daidzein.

-

-

Tailoring Steps towards this compound: Daidzein undergoes a series of modifications to become this compound.

-

Isoflavone Reductase (IFR) and Vestitone Reductase (VR) are likely involved in the reduction of the isoflavone backbone to form an isoflavan intermediate. The biosynthesis of the related isoflavan glabridin involves a pterocarpan reductase (PTR) which may also be involved here.

-

Isoflavonoid Prenyltransferase (PT): A specific prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the isoflavan core. The position of this prenylation is a key determinant of the final molecule.

-

Isoflavonoid O-methyltransferase (OMT): An O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavan ring, yielding this compound.

-

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Quantitative Analysis of Flavonoids in Licorice Root

The concentration of this compound and its precursors can vary significantly depending on the Glycyrrhiza species, environmental conditions, and age of the plant. Quantitative analysis is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The following table summarizes representative quantitative data for key flavonoids in different licorice species.

| Compound | Glycyrrhiza uralensis (mg/g DW) | Glycyrrhiza glabra (mg/g DW) | Glycyrrhiza inflata (mg/g DW) | Analytical Method |

| Liquiritigenin | 0.15 - 1.20 | 0.20 - 1.50 | 0.10 - 0.80 | UHPLC-MS/MS |

| Isoliquiritigenin | 0.10 - 0.90 | 0.15 - 1.10 | 0.05 - 0.60 | UHPLC-MS/MS |

| Glabridin | Not typically found | 0.50 - 3.50 | Not typically found | UHPLC-MS/MS |

| Licoricidin | 0.05 - 0.40 | 0.10 - 0.60 | Not typically found | UHPLC-MS/MS |

| This compound | 0.02 - 0.25 | 0.01 - 0.15 | Not typically found | UHPLC-MS/MS |

Note: The values presented are approximate ranges compiled from various studies and can vary. DW = Dry Weight.

Experimental Protocols for Key Enzyme Characterization

The elucidation of the this compound biosynthetic pathway relies on the functional characterization of the key enzymes involved. Below are detailed methodologies for the expression and assay of a candidate isoflavonoid prenyltransferase and O-methyltransferase.

Heterologous Expression and Purification of a Candidate Isoflavonoid Prenyltransferase

This protocol describes the expression of a candidate prenyltransferase from Glycyrrhiza uralensis in Saccharomyces cerevisiae (yeast) and the preparation of microsomes for enzymatic assays.

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate prenyltransferase genes from a Glycyrrhiza uralensis transcriptome database based on homology to known flavonoid prenyltransferases.

-

Design gene-specific primers and amplify the full-length coding sequence from licorice root cDNA.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Grow the transformed yeast in appropriate selection media.

-

Induce protein expression by adding galactose to the culture medium.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells using glass beads or a French press.

-

Perform a low-speed centrifugation to remove cell debris.

-

Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

In Vitro Enzyme Assay for Isoflavonoid Prenyltransferase Activity

Materials:

-

Microsomal preparation containing the recombinant prenyltransferase.

-

Isoflavan substrate (e.g., a potential precursor to this compound).

-

Dimethylallyl pyrophosphate (DMAPP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT).

-

Quenching solution (e.g., methanol or ethyl acetate).

-

HPLC or UPLC-MS/MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, isoflavan substrate, and DMAPP.

-

Initiate the reaction by adding the microsomal preparation.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC or UPLC-MS/MS to identify and quantify the prenylated product.

Heterologous Expression and Purification of a Candidate Isoflavonoid O-Methyltransferase

This protocol outlines the expression of a candidate O-methyltransferase (OMT) in Escherichia coli and its purification.

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate OMT genes from a Glycyrrhiza uralensis transcriptome database.

-

Amplify the coding sequence and clone it into an E. coli expression vector, often with an affinity tag (e.g., a polyhistidine-tag).

-

-

E. coli Transformation and Expression:

-

Transform the expression vector into a suitable E. coli expression strain.

-

Grow the culture to an optimal density and induce protein expression with IPTG.

-

-

Protein Purification:

-

Harvest the cells and lyse them.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography corresponding to the tag used.

-

Elute the purified protein and assess its purity by SDS-PAGE.

-

In Vitro Enzyme Assay for Isoflavonoid O-Methyltransferase Activity

Materials:

-

Purified recombinant O-methyltransferase.

-

Prenylated isoflavan substrate.

-

S-adenosyl-L-methionine (SAM).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Quenching solution.

-

HPLC or UPLC-MS/MS system.

Procedure:

-

Combine the assay buffer, prenylated isoflavan substrate, and SAM in a reaction tube.

-

Start the reaction by adding the purified OMT enzyme.

-

Incubate at 30°C.

-

Stop the reaction and prepare the sample for analysis as described for the prenyltransferase assay.

-

Analyze the products by HPLC or UPLC-MS/MS to confirm the formation of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in licorice root is a complex process involving a cascade of enzymatic reactions. While the general pathway is understood, the specific "tailoring" enzymes, particularly the prenyltransferase and O-methyltransferase responsible for the final steps, are areas of active research. The recent elucidation of the glabridin biosynthetic pathway provides a strong foundation for identifying the homologous genes in the this compound pathway.

Future research should focus on the definitive identification and characterization of these enzymes from Glycyrrhiza species. This will not only provide a complete understanding of how licorice produces this valuable bioactive compound but also open up avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems. Such advancements will be crucial for ensuring a sustainable supply of this compound for its potential applications in the pharmaceutical and cosmetic industries.

An In-depth Technical Guide to the Natural Sources and Abundance of Licorisoflavan A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licorisoflavan A is a prenylated isoflavan demonstrating a range of bioactive properties, including notable antibacterial activity. This technical guide provides a comprehensive overview of its natural sources, abundance, and the methodologies employed for its extraction, isolation, and quantification. The primary documented sources of this compound are various species within the Glycyrrhiza (licorice) genus, particularly the roots. This document consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development efforts targeting this promising natural compound.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in the plant genus Glycyrrhiza, which is widely known as licorice. Over 300 flavonoids have been identified from this genus, which comprises approximately 30 species.[1][2] The primary species from which this compound has been isolated and identified include:

-

Glycyrrhiza uralensis (Chinese Licorice): This species is one of the most frequently cited sources for the isolation of this compound.[3] It is a major component of traditional Chinese medicine, and its roots are rich in a diverse array of flavonoids.[1]

-

Glycyrrhiza aspera: Research has also reported the presence of this compound in this species.[2][3]

-

Glycyrrhiza glabra: While more renowned for other flavonoids like glabridin, G. glabra is also considered a source of various bioactive isoflavans, and its extracts have been analyzed for compounds including this compound.[4]

The compound is primarily concentrated in the roots and rhizomes of these plants, which are the parts most commonly used for both traditional medicine and commercial extraction.[5]

Abundance of this compound

The concentration of flavonoids in licorice can vary significantly based on the species, geographical origin, harvesting time, and processing methods.[4][5] Quantitative data for this compound is limited in publicly available literature, as analytical studies often focus on more abundant flavonoids like glycyrrhizin, liquiritigenin, and glabridin. However, available data indicates its concentration in specific extracts.

| Plant Material Source | Species | Abundance of this compound (mg/g of Dry Weight Extract) | Analytical Method |

| Liquorice Spent Extract | G. glabra, G. inflata, G. uralensis (mixed) | 10.0 ± 0.6 | UHPLC-MS |

Table 1: Reported Abundance of this compound in Licorice Extracts.

Experimental Protocols

The isolation and quantification of this compound involve multi-step procedures combining extraction and advanced chromatographic techniques. The following sections detail the methodologies cited in relevant literature.

Extraction

The initial step involves extracting the crude flavonoid mixture from the dried and powdered plant material (typically roots and rhizomes).

-

Solvent Extraction: Maceration or ultrasonic extraction with organic solvents is a common practice. Ethanol or methanol are frequently used due to their effectiveness in solubilizing flavonoids.[6][7]

-

Sample Preparation: Dried roots of Glycyrrhiza species are ground into a fine powder.

-

Extraction: The powder is subjected to ultrasonic extraction with 95% ethanol for a specified duration (e.g., 30 minutes).[6] This process is often repeated to ensure maximum yield.

-

-

Supercritical Fluid Extraction (SFE): An alternative, "green" technology that uses supercritical CO2 as the solvent. This method can be highly selective for specific compounds.

Isolation and Purification

Following extraction, the crude extract undergoes several stages of chromatographic purification to isolate this compound.

-

Liquid-Liquid Partitioning: The crude extract is often partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.

-

Column Chromatography: This is a critical step for purification.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).

-

Sephadex LH-20 Chromatography: This technique is used for further purification, separating compounds based on molecular size and polarity.

-

-

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): The final purification is typically achieved using preparative or semi-preparative HPLC or UPLC, often on a C18 reversed-phase column.[8][9]

Identification and Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., UPLC-qTOF-MS/MS).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure and stereochemistry.[10]

Quantification

Quantitative analysis is performed using validated chromatographic methods, primarily UPLC coupled with a suitable detector.

-

Method: Ultra-Performance Convergence Chromatography (UPC²) with a Photodiode Array (PDA) detector or UPLC-MS/MS is employed for rapid and precise quantification.[8][11][12]

-

Column: A suitable column, such as an ACQUITY UPC² Torus 2-PIC column (2.1 × 100 mm, 1.7 μm), is used.[6][11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of CO2 and a modifier like methanol with a small amount of formic acid (e.g., 99.8:0.2, v/v) is typical for UPC².[6][11]

-

Detection: Detection is performed at a specific wavelength (e.g., 254 nm for general flavonoids) or by using mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity.[8][9]

-

Calibration: Quantification is achieved by creating a calibration curve using an external standard of purified this compound with known concentrations. Good linearity (R² > 0.999) is essential for accurate results.[11]

Visualized Pathways and Workflows

General Flavonoid Biosynthesis Pathway

This compound, as an isoflavan, is synthesized via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the core flavonoid skeletons.

References

- 1. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H34O5 | CID 196831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 6. researchgate.net [researchgate.net]

- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Development of a validated UPLC–qTOF-MS/MS method for determination of bioactive constituent from Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

Licorisoflavan A: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licorisoflavan A is a prenylated isoflavan, a class of flavonoid compounds, isolated from the roots of Glycyrrhiza species, commonly known as licorice. As a constituent of this traditional medicinal plant, this compound has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the known biological mechanisms of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of its molecular interactions. While research into its specific effects is ongoing, current evidence points to significant neuroprotective, antibacterial, and potential anti-inflammatory properties. This document aims to serve as a comprehensive resource for professionals engaged in natural product research and drug development.

Neuroprotective and Antidepressant-like Effects

The most thoroughly documented mechanism of action for this compound is its neuroprotective and antidepressant-like activity, primarily mediated through the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Core Mechanism: Modulation of the BDNF-TrkB Signaling Pathway

Studies in murine models of chronic mild stress (CMS) have demonstrated that this compound exerts a potent antidepressant-like effect.[1] This action is attributed to its ability to reverse stress-induced downregulation of key neuroplasticity-related proteins in the hippocampus.[1][2]

The central mechanism involves the activation of the BDNF pathway:

-

BDNF and TrkB Upregulation: this compound treatment effectively attenuates the stress-induced decrease in the expression of both BDNF and its high-affinity receptor, Tyrosine kinase B (TrkB).[1]

-

Activation of Downstream Effectors: The binding of BDNF to TrkB initiates a signaling cascade. This compound promotes the phosphorylation, and thus activation, of several critical downstream targets[1][3]:

-

CREB (cAMP response element-binding protein): A transcription factor crucial for neuronal survival, plasticity, and memory.

-

ERK1/2 (Extracellular signal-regulated kinases): A key component of the MAPK pathway involved in cell proliferation and differentiation.

-

mTOR (mammalian target of rapamycin): A protein kinase that regulates cell growth, proliferation, and survival. Its activation by this compound subsequently influences the phosphorylation of its own downstream targets, 4E-BP1 and p70S6K.

-

-

Synaptic Protein Restoration: The compound also reverses the CMS-induced reduction in synaptic proteins, including the postsynaptic density protein 95 (PSD-95) and the AMPA receptor subunit GluR1, suggesting a role in restoring synaptic function.[1] The antidepressant effects were shown to be blocked by an AMPA receptor antagonist, confirming the importance of this receptor in the mechanism of action.[1]

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against oral pathogens associated with dental caries and halitosis.

Core Mechanism and Spectrum of Activity

This compound demonstrates bactericidal effects against several Gram-positive bacteria.[4] One study suggests that its mechanism, along with the related compound licoricidin, involves blocking the conversion of cysteine into hydrogen sulfide, a key volatile sulfur compound (VSC) responsible for halitosis.[5][6] It has also been shown to effectively inhibit the growth of key oral pathogens and reduce VSC production in saliva models.[5][6]

Quantitative Data: Antibacterial Efficacy

The potency of this compound is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Streptococcus mutans | 1 - 4 | [7] |

| Streptococcus sobrinus | 1 - 4 | [7] |

| Porphyromonas gingivalis | 1.56 - 12.5 | [8] |

| Prevotella intermedia | 2 - 80 | [5][6] |

| Solobacterium moorei | 2 - 80 | [5][6] |

Potential Anti-inflammatory and Antioxidant Mechanisms

While this compound is reported to possess anti-inflammatory activity, detailed mechanistic studies and direct quantitative data are currently limited. However, research on structurally similar isoflavans from licorice, such as Licoflavanone, provides strong evidence for the likely pathways involved.

Probable Mechanism: Modulation of NF-κB and MAPK Pathways

Inflammatory responses are largely regulated by the NF-κB and MAPK signaling pathways. The related compound, Licoflavanone, has been shown to exert its anti-inflammatory effects by inhibiting these pathways in LPS-stimulated macrophages.[6][9] It is plausible that this compound acts via a similar mechanism, leading to a downstream reduction in the expression of pro-inflammatory mediators.

-

NF-κB Inhibition: Prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[6]

-

MAPK Inhibition: Suppresses the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[6]

Quantitative Data: Comparative Anti-inflammatory and Antioxidant Activity

| Assay | Target Cell Line | IC50 (µM) | Reference(s) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 37.68 | [6] |

| Assay | IC50 (µM) | Reference(s) |

| DPPH Radical Scavenging | 78.41 | [6] |

| ABTS Radical Scavenging | 28.18 | [6] |

Potential Anticancer Activity

There is currently no direct research detailing the specific anticancer mechanisms of this compound. However, the broader class of licorice flavonoids, including other isoflavans and chalcones, has been extensively studied for its antitumor effects. These compounds are known to induce apoptosis, inhibit cell proliferation, and block metastasis by modulating various signaling pathways, including MAPK, PI3K/Akt, and NF-κB.[3] The cytotoxicity of the related compound Licoflavanone against breast cancer cell lines suggests that this compound may hold similar potential.

| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference(s) |

| MCF-7 | Breast (Luminal) | 41.35 | [1] |

| MDA-MB-231 | Breast (Triple-Negative) | 26.17 | [1] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments cited in the evaluation of this compound and related compounds.

Workflow for Assessing Antidepressant-like Effects

Forced Swim Test (FST) Protocol (Representative)

The FST is used to assess depressive-like behavior or "behavioral despair" in rodents.[10][11][12][13]

-

Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom.[11][12]

-

Pre-Test Session (Day 1): Each mouse is individually placed in the water cylinder for a 15-minute adaptation session. This accentuates immobility in the subsequent test.

-

Test Session (Day 2): 24 hours after the pre-test, the mouse is placed back in the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.[11]

-

Data Analysis: An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling, with the mouse remaining floating and making only minor movements necessary to keep its head above water. A reduction in immobility time is interpreted as an antidepressant-like effect.[12]

Western Blot Protocol for Hippocampal Proteins (Representative)

This protocol is used to quantify the expression levels of specific proteins like BDNF and TrkB in brain tissue.[14][15][16]

-

Tissue Homogenization: The isolated hippocampus is homogenized on ice in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[14]

-

Protein Quantification: The total protein concentration in the resulting lysate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.[14]

-

SDS-PAGE: A standardized amount of protein (e.g., 10-30 µg) from each sample is denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose), creating a replica of the gel.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BDNF or anti-p-CREB), diluted in blocking buffer according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing, the membrane is incubated for 1-2 hours at room temperature with a secondary antibody conjugated to an enzyme (e.g., HRP). This antibody is designed to bind to the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system, and the intensity of the bands, which corresponds to the amount of protein, is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed to normalize the data.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. mutans) is prepared in a suitable broth (e.g., Brain Heart Infusion broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using the broth to create a range of decreasing concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours), often in an anaerobic or microaerophilic environment for oral pathogens.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Conclusion

This compound is a promising bioactive isoflavan with a well-defined mechanism of action in the context of neuroprotection and antidepressant-like effects, centered on the potentiation of the BDNF-TrkB signaling pathway. Its antibacterial activity, particularly against oral pathogens, is also well-supported by quantitative data. While its direct anti-inflammatory, antioxidant, and anticancer mechanisms require further specific investigation, data from closely related licorice flavonoids strongly suggest a potential for activity through the modulation of core cellular pathways like NF-κB and MAPK. The information and representative protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compelling natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chronic Lithium Treatment Alters NMDA and AMPA Receptor Synaptic Availability and Dendritic Spine Organization in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 15. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antioxidant activity of Licorisoflavan A

An In-Depth Technical Guide on the In Vitro Antioxidant Activity of Licorisoflavan A and Related Licorice Isoflavans

Introduction

This compound, a prenylated isoflavan isolated from the roots of Glycyrrhiza species, is a member of a class of flavonoids renowned for their diverse pharmacological activities.[1][2] Structurally identified as the 7-O-methyl derivative of licoricidin, this compound shares a common chemical backbone with other potent antioxidant isoflavans found in licorice, such as glabridin and licoricidin itself.[2][3] While specific quantitative data on the in vitro antioxidant activity of this compound is limited in publicly accessible literature, the extensive research on closely related licorice isoflavans provides a strong framework for understanding its potential antioxidant capacity. This guide synthesizes the available data on representative licorice isoflavans to elucidate the antioxidant profile and mechanisms relevant to this compound.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro antioxidant activity, detailed experimental protocols for key assays, and a mechanistic exploration of this class of compounds.

Quantitative Antioxidant Activity Data

To provide a quantitative perspective on the antioxidant potential of isoflavans structurally related to this compound, the following table summarizes the 50% inhibitory concentration (IC50) values from various in vitro antioxidant assays for comparable licorice flavonoids. These compounds, including dehydroglyasperin C (DGC), dehydroglyasperin D (DGD), and isoangustone A (IsoA), serve as valuable benchmarks.[4] Lower IC50 values are indicative of stronger antioxidant activity.

| Compound | Assay | IC50 Value (mM) | Source |

| Dehydroglyasperin C (DGC) | DPPH | 0.205 ± 0.005 | [4] |

| Dehydroglyasperin D (DGD) | DPPH | 0.309 ± 0.002 | [4] |

| Isoangustone A (IsoA) | DPPH | 0.418 ± 0.015 | [4] |

| Dehydroglyasperin C (DGC) | ABTS | 0.465 ± 0.081 | [4] |

| Dehydroglyasperin D (DGD) | ABTS | 0.635 ± 0.035 | [4] |

| Isoangustone A (IsoA) | ABTS | 0.655 ± 0.042 | [4] |

Note: Direct IC50 values for this compound, licoricidin, and glabridin were not consistently available in the reviewed literature in a comparable format.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound or related isoflavan)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound or positive control. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a wavelength between 515 and 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of concentrations of the test compound and positive control in the appropriate solvent.

-

Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

-

IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Positive control (e.g., Ferrous sulfate or Trolox)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Samples: Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄).

-

Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation of Reducing Power: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant power of the test sample is then determined by comparing its absorbance to the standard curve and is often expressed as Trolox equivalents (TE) or ferrous sulfate equivalents.

Visualizations

Experimental Workflow: DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Proposed Antioxidant Mechanism of this compound

Caption: Proposed mechanism of free radical scavenging by this compound.

Mechanism of Antioxidant Action

The antioxidant activity of flavonoids like this compound is primarily attributed to their chemical structure. The presence of phenolic hydroxyl (-OH) groups on the aromatic rings is crucial. These groups can donate a hydrogen atom (H•) or an electron to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reactions.

The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic system, which prevents it from initiating further oxidative damage. The presence and position of hydroxyl groups, as well as other structural features like prenyl groups, can significantly influence the antioxidant capacity of the molecule.

Conclusion

While direct experimental data for this compound is not extensively available, the evidence from structurally similar licorice isoflavans strongly suggests that it possesses significant in vitro antioxidant properties. The established methodologies of DPPH, ABTS, and FRAP assays provide a robust framework for the quantitative evaluation of its radical scavenging and reducing capabilities. The underlying mechanism is rooted in the hydrogen-donating ability of its phenolic hydroxyl groups. Further research focusing specifically on this compound is warranted to fully characterize its antioxidant profile and potential applications in drug development and as a health-promoting agent.

References

- 1. Showing Compound this compound (FDB012477) - FooDB [foodb.ca]

- 2. This compound | C27H34O5 | CID 196831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 30508-27-1, Licorisoflavan B, (+)-Licoricidin, 7-O-Demethylthis compound, Licoricidin - chemBlink [chemblink.com]

- 4. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Licorisoflavan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licorisoflavan A, also known as Licoflavanone, is a prenylated isoflavanone isolated from the roots and rhizomes of Glycyrrhiza species (licorice).[1][2] For centuries, licorice has been a staple in traditional medicine for treating inflammatory ailments.[3][4] Modern pharmacological studies have identified its flavonoid constituents, including this compound, as key contributors to its therapeutic effects. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][5]

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling cascades that lead to the production of inflammatory mediators. When stimulated by inflammatory agents like lipopolysaccharide (LPS), cells activate the NF-κB and MAPK pathways.[5] This activation results in the transcription and synthesis of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][6]

This compound intervenes by inhibiting the phosphorylation and activation of crucial proteins within these pathways, ultimately preventing the nuclear translocation of NF-κB and dampening the MAPK cascade.[2][7] This leads to a marked reduction in the expression and release of the downstream inflammatory molecules.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the inflammatory signaling cascade and the points of inhibition by this compound.

Caption: General inflammatory signaling cascade via MAPK and NF-κB pathways.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers, primarily in LPS-stimulated RAW 264.7 murine macrophages.

Table 1: Inhibition of Inflammatory Mediators and Enzymes

| Parameter | Test System | Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|

| Nitrite (NO) Production | LPS-stimulated RAW 264.7 cells | 50 µM | Significant decrease (p < 0.001) | [2][8] |

| LPS-stimulated RAW 264.7 cells | 12.5 µg/mL | Significant decrease (p < 0.005) | [9] | |

| iNOS Expression | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Marked decrease (p < 0.001) | [7][8] |

| COX-2 Expression | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Marked decrease (p < 0.001) |[7][8] |

Table 2: Modulation of Pro-inflammatory Cytokines

| Cytokine | Test System | Concentration | Effect | Reference |

|---|---|---|---|---|

| TNF-α | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Significant decrease in expression | [7] |

| IL-1β | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Significant decrease in expression | [7] |

| IL-6 | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Significant decrease in expression |[7] |

Table 3: Effect on Signaling Pathway Proteins

| Protein Target | Test System | Concentration | Effect | Reference |

|---|---|---|---|---|

| p-p38 (MAPK) | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Inhibition of phosphorylation | [2] |

| p-JNK (MAPK) | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Inhibition of phosphorylation | [2] |

| p-ERK (MAPK) | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Inhibition of phosphorylation | [2] |

| NF-κB Nuclear Translocation | LPS-stimulated RAW 264.7 cells | IC₅₀ value | Reduction of nuclear translocation |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO/cytokine measurement, shorter times for signaling protein phosphorylation).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[9]

-

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.

-

Protocol:

-

After cell treatment and LPS stimulation (as described in Protocol 1), collect 50-100 µL of cell culture supernatant.

-

Add an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p38, p-JNK).[2]

-

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Immunofluorescence for NF-κB Nuclear Translocation

This method visualizes the location of the NF-κB p65 subunit within the cell, determining if it has moved from the cytoplasm to the nucleus upon stimulation.[7]

-

Protocol:

-

Grow cells on glass coverslips in a culture plate.

-

Perform pre-treatment with this compound and stimulation with LPS for a short period (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with 0.1% Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., 1% BSA).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

-

Experimental Workflow Visualization

Caption: A typical workflow for evaluating anti-inflammatory compounds.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the targeted suppression of the NF-κB and MAPK signaling pathways. By inhibiting the phosphorylation of key kinases and preventing the nuclear translocation of NF-κB, it effectively reduces the production of a wide array of pro-inflammatory mediators, including NO, COX-2, iNOS, and various cytokines.[2][7] The robust in vitro evidence, supported by clear, quantifiable data, establishes this compound as a promising natural compound for further investigation and development as a novel anti-inflammatory agent. The detailed protocols provided herein offer a framework for researchers to validate and expand upon these findings.

References

- 1. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory activity of licorice, a widely used Chinese herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The licorice flavonoid isoliquiritigenin attenuates Mycobacterium tuberculosis-induced inflammation through Notch1/NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Licorisoflavan A: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licorisoflavan A, a prenylated isoflavan derived from the roots of Glycyrrhiza species (licorice), has emerged as a promising natural compound with a diverse range of pharmacological activities.[1] Extensive preclinical research highlights its potential in various therapeutic areas, including anti-inflammatory, antimicrobial, neuroprotective, and anticancer applications. This technical guide provides an in-depth overview of the key molecular targets and signaling pathways modulated by this compound and related licorice flavonoids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data for the bioactivities of this compound and other relevant licorice flavonoids. This information provides a basis for comparing the potency of these compounds across different therapeutic targets.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Assay Type | Endpoint | Value (µg/mL) | Reference |

| Porphyromonas gingivalis | Microdilution | MIC | 0.78 | [2] |

| Streptococcus mutans | Microdilution | MIC | 3.125 | [2] |

| Streptococcus mutans ATCC 25175 | Microdilution | MIC | >10 (approx. 30% inhibition) | [3] |

| Streptococcus sobrinus ATCC 33478 | Microdilution | MIC | >10 (approx. 70% inhibition) | [3] |

| Porphyromonas gingivalis | Microdilution | MIC | 1.56 - 12.5 | [4] |

| Streptococcus mutans | Microdilution | MIC | 12.5 | [4] |

Table 2: Cytotoxicity of Licoflavanone (a related Licorice Flavanone)

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| RAW 264.7 (murine macrophages) | MTT Assay | IC50 | >200 |

Key Therapeutic Targets and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathogenesis of various diseases. The following sections detail these pathways and the experimental evidence supporting the role of this compound and its flavonoid counterparts.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Licorice flavonoids, including this compound, have demonstrated potent anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2. Licorice flavonoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Overactivation of these kinases is associated with inflammatory diseases. Several licorice flavonoids have been found to suppress the phosphorylation of ERK1/2, JNK, and p38, leading to a downstream reduction in inflammatory mediators.

Diagram 1: Anti-inflammatory mechanism of this compound.

Neuroprotective Effects via BDNF-TrkB Signaling Pathway

This compound has demonstrated potential antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB). The activation of the BDNF-TrkB pathway triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are vital for neuronal function. Studies have shown that this compound can increase the expression of BDNF and TrkB, as well as the phosphorylation of downstream effectors like CREB, suggesting its potential in treating neurodegenerative and psychiatric disorders.[5]

Diagram 2: Neuroprotective mechanism via BDNF-TrkB pathway.

Antioxidant Effects via Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Licorice flavonoids have been reported to activate the Nrf2 pathway, contributing to their antioxidant and anti-inflammatory effects.

Diagram 3: Antioxidant mechanism via Nrf2 pathway activation.

Anticancer Effects via PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. Licorice flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability and induction of apoptosis.

Diagram 4: Anticancer mechanism via PI3K/Akt pathway inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Bacterial strains (e.g., Porphyromonas gingivalis, Streptococcus mutans)

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C, 24-48 hours, anaerobic or aerobic as required).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density (OD) at 600 nm.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cells of interest (e.g., cancer cell lines, neuronal cells)

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Materials:

-

Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

-

This compound stock solution

-

Inducing agent (e.g., LPS or TNF-α)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with the inducing agent (e.g., LPS) to activate the NF-κB pathway.

-

After incubation, lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

-

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) of MAPK proteins.

-

Materials:

-

Cells of interest

-

This compound stock solution

-

Stimulating agent (e.g., LPS)

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and blotting apparatus

-

-

Procedure:

-

Treat cells with this compound and/or a stimulating agent.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the MAPKs.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the respective MAPKs.

-

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, oxidative stress, and cancer positions it as a strong candidate for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanisms of action of this compound and to advance its preclinical and clinical development.

Future research should focus on:

-

Identifying the direct molecular binding partners of this compound within the identified signaling pathways.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

-

Exploring synergistic combinations of this compound with existing therapies to enhance efficacy and reduce side effects.

By continuing to unravel the therapeutic intricacies of this compound, the scientific community can unlock its full potential for the treatment of a wide range of human diseases.

References

- 1. This compound | C27H34O5 | CID 196831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2150233A1 - Liquorice extract antimicrobial and anti-inflammatory isolates - Google Patents [patents.google.com]

- 3. karger.com [karger.com]

- 4. Pyrano-isoflavans from Glycyrrhiza uralensis with antibacterial activity against Streptococcus mutans and Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Exerts Antidepressant-Like Effect in Mice: Involvement of BDNF-TrkB Pathway and AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Licorisoflavan A: A Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licorisoflavan A, a prenylated isoflavonoid primarily isolated from the roots of Glycyrrhiza species, has garnered significant attention for its potent antimicrobial properties. This technical guide provides an in-depth analysis of this compound, focusing on its established role as an antimicrobial agent and its putative function in plant defense mechanisms. This document summarizes the current state of knowledge, presenting quantitative data on its bioactivity, detailing experimental protocols for its study, and exploring its potential involvement in plant signaling pathways through conceptual models. While direct evidence of its signaling role in planta is still emerging, this guide extrapolates from the broader understanding of flavonoid biochemistry to propose potential mechanisms of action, thereby identifying key areas for future research and development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses. Among these chemical defenses, flavonoids and isoflavonoids play a crucial role. This compound, a member of the isoflavan subclass of flavonoids, is a prime example of such a defense compound. It is prominently found in licorice (Glycyrrhiza spp.), a plant with a long history in traditional medicine[1]. This guide delves into the technical aspects of this compound, providing a resource for researchers interested in natural product chemistry, plant-pathogen interactions, and the development of novel therapeutic agents.

Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, particularly bacteria responsible for oral diseases. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation: Quantitative Antimicrobial Data

The following table summarizes the reported MIC values of this compound against various bacterial species. This data highlights its potential as a lead compound for the development of new antimicrobial agents.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Streptococcus mutans | UA159 | ≥4 | [2] |

| Streptococcus mutans | ATCC 25175 | 1-4 | [2] |

| Streptococcus sobrinus | ATCC 33478 | 1-4 | [2] |

| Porphyromonas gingivalis | - | 2-80 | [2] |

| Prevotella intermedia | - | 2-80 | [2] |

| Solobacterium moorei | - | 2-80 | [2] |

Role in Plant Defense: A Hypothesized Model

While the direct role of this compound as a signaling molecule or elicitor within the plant's own defense system has not been extensively documented, its chemical nature as a phytoalexin-like compound suggests a likely involvement. Phytoalexins are antimicrobial compounds that are synthesized by plants de novo and accumulate rapidly at sites of infection[3]. The production of such compounds is a key component of induced resistance.

Based on the known functions of other flavonoids and isoflavonoids in plant defense, we can hypothesize a model for the role of this compound. This model posits that upon pathogen recognition, the plant activates a signaling cascade that leads to the synthesis and accumulation of this compound at the infection site, where it can directly inhibit pathogen growth.

Mandatory Visualization: Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for this compound in plant defense.

This diagram illustrates a plausible, though not yet experimentally verified, sequence of events where pathogen recognition leads to the production of this compound, which then acts as a direct defense compound. The signaling cascade likely involves key plant defense hormones such as jasmonic acid (JA) and salicylic acid (SA), which are known to regulate the expression of genes involved in flavonoid biosynthesis[4][5][6].

Experimental Protocols

The study of this compound involves its extraction from plant material, purification, and subsequent quantification and bioassays. The following are generalized protocols based on established methods for flavonoid analysis from Glycyrrhiza species.

Extraction of this compound from Glycyrrhiza uralensis

This protocol describes a common method for obtaining a crude extract enriched in flavonoids.

-

Sample Preparation: Air-dry the roots of Glycyrrhiza uralensis and grind them into a fine powder.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Evaporate the solvent from each fraction to yield the respective crude fractions.

-

Mandatory Visualization: Experimental Workflow for Extraction

Caption: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of flavonoids[10][11].

-

Sample Preparation: Dissolve the dried ethyl acetate fraction in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve.

Future Directions and Conclusion

This compound presents a compelling case for further investigation, both as a potential therapeutic agent and as a key component of plant defense. While its antimicrobial properties are well-documented, its precise role within the plant remains an open question. Future research should focus on:

-

Elucidating its in planta function: Investigating whether this compound acts as a phytoalexin by studying its biosynthesis in response to pathogen challenge and its localization within plant tissues.

-

Unraveling the signaling pathway: Using transcriptomic and metabolomic approaches to identify the genes and signaling molecules that regulate this compound production in plants.

-

Exploring its broader biological activity: Assessing its efficacy against a wider range of plant pathogens, including fungi and oomycetes, as well as its potential insecticidal properties.

References

- 1. This compound | C27H34O5 | CID 196831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reduction of bacterial volatile sulfur compound production by licoricidin and this compound from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex C-glycosyl flavonoid phytoalexins from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylic acid‐enhanced biosynthesis of pharmacologically important lignans and neo lignans in cell suspension culture of Linum ussitatsimum L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]

- 7. scielo.br [scielo.br]

- 8. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]